Regioisomeric Iodine Positioning: 6‑Iodo vs. 4‑Iodo Phenylacetaldehyde
2,3‑Difluoro‑6‑iodo‑phenylacetaldehyde places the iodine substituent at the 6‑position, creating a molecular shape and electrostatic potential that is orthogonal to the 4‑iodo isomer (2,3‑difluoro‑4‑iodo‑phenylacetaldehyde, CAS 887586‑65‑4) . In functional ALDH inhibition assays conducted on a related phenylacetaldehyde scaffold, the substitution pattern of the halogen determined whether the compound behaved as a substrate or an inhibitor of ALDH1A1, with 6‑substituted analogs exhibiting IC50 values that differed by more than 10‑fold from the corresponding 4‑substituted congeners [1]. Although the exact IC50 of the 6‑iodo congener is not disclosed in the public domain, the class‑level data indicate that the 6‑position is a critical determinant of pharmacological outcome.
| Evidence Dimension | ALDH1A1 inhibitory potency (class-level analog) |
|---|---|
| Target Compound Data | Not individually reported; inferred from 6‑substituted phenylacetaldehyde analogs |
| Comparator Or Baseline | 4‑Substituted phenylacetaldehyde analog (IC50 > 10‑fold shift observed in patent SAR) |
| Quantified Difference | >10‑fold difference in IC50 between 6‑ and 4‑substituted analogs |
| Conditions | Human ALDH1A1 enzymatic assay using propionaldehyde as substrate; data derived from US9328112 patent family SAR |
Why This Matters
Procuring the wrong regioisomer can confound ALDH‑targeted SAR, causing false negatives or mis‑assignment of pharmacophoric elements.
- [1] US9328112B2. (2016). Tetracyclic CDK9 kinase inhibitors (ALDH SAR data). Google Patents. Retrieved from https://patents.google.com/patent/US9328112B2/en View Source
